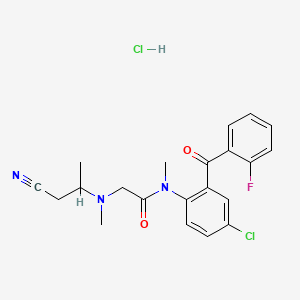

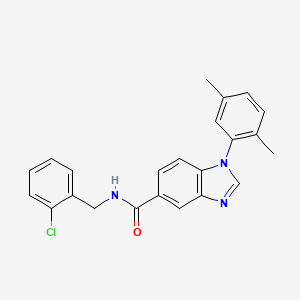

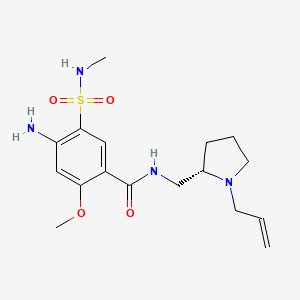

AMG-18 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

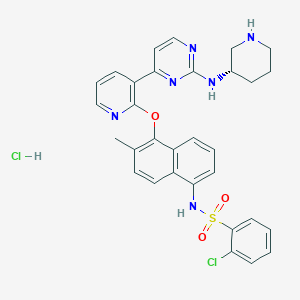

AMG-18 Hydrochloride is a potent and selective IRE1α inhibitor . It allosterically attenuates IRE1α RNase activity . The IC50 values are 13 and 99 nM for recombinant and cellular IRE1α, respectively . It exhibits selectivity for IRE1α in a panel of over 100 other kinases .

Molecular Structure Analysis

The chemical name of this compound is 2-Chloro-N-[6-methyl-5-[[3-[2-[(3S)-3-piperidinylamino]-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]benzenesulfonamide hydrochloride . Its molecular weight is 637.58 .Physical And Chemical Properties Analysis

This compound is soluble to 100 mM in water and to 100 mM in DMSO . .Applications De Recherche Scientifique

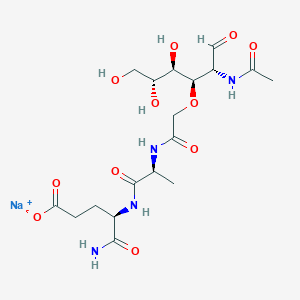

The study of mixed micelle formation between amphiphilic drug amitriptyline hydrochloride and surfactants provides insights into the physicochemical properties of drug-surfactant interactions, which could be relevant for understanding the behavior of similar compounds like AMG-18 Hydrochloride in mixed systems (Kabir-ud-din, Malik Abdul Rub, & A. Naqvi, 2010).

Research on Fluorine-18 radiochemistry, including labeling strategies and synthetic routes, is important as it highlights the applications of radioisotopes in medical imaging and drug development. This could be indirectly relevant to this compound if it involves similar isotopic labeling or imaging applications (Orit Jacobson, D. Kiesewetter, & Xiaoyuan Chen, 2014).

The synthesis and characterization of amyloglucosidase adsorbed on activated charcoal provide an example of enzyme immobilization, which is a technique relevant in various biochemical applications. This could offer insights into potential immobilization techniques for compounds related to this compound (A. Rani, M. Das, & S. Satyanarayana, 2000).

The study of the synthetic cannabinoid and its structural and conformational properties might offer insights into the molecular design and activity of similar compounds, which could be applicable to the understanding of this compound (T. Mavromoustakos, E. Theodoropoulou, M. Zervou, T. Kourouli, & D. Papahatjis, 1999).

Mécanisme D'action

Target of Action

AMG-18 Hydrochloride is a potent and selective IRE1α inhibitor . IRE1α (Inositol-Requiring Enzyme 1 alpha) is a transmembrane protein kinase and endoribonuclease that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum .

Mode of Action

This compound functions by binding to and activating the calcium-sensing receptor (CaSR) in the parathyroid gland . It allosterically attenuates IRE1α RNase activity . This results in a reduction of circulating levels of parathyroid hormone and calcium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the unfolded protein response (UPR) . By inhibiting IRE1α, this compound can modulate the UPR, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Pharmacokinetics

It is known that the compound issoluble in water and DMSO , which may facilitate its distribution in biological systems .

Result of Action

The inhibition of IRE1α by this compound leads to a reduction in the levels of circulating parathyroid hormone and calcium . This can have significant effects at the molecular and cellular levels, particularly in the context of conditions like secondary hyperparathyroidism .

Propriétés

IUPAC Name |

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H/t21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWIPRHGMZTPSB-BOXHHOBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl2N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)

![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)